molecular formula C8H17NO3 B1334407 3-(Boc-amino)-1-propanol CAS No. 58885-58-8

3-(Boc-amino)-1-propanol

Cat. No. B1334407
CAS RN: 58885-58-8
M. Wt: 175.23 g/mol
InChI Key: XDJCYKMWJCYQJM-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-propanol is a chemical compound that is structurally related to 3-amino-1-propanol, which has been studied for its structural and vibrational characteristics . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in the protection of amines. The presence of the Boc group in 3-(Boc-amino)-1-propanol suggests that it is a derivative designed for use in synthetic chemistry, possibly as an intermediate or building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to prevent unwanted reactions. For example, derivatives of 3-(phenylsulfonimidoyl)propanoic acid were synthesized using a strategy that involved the use of O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid . This indicates that Boc-protected amino alcohols like 3-(Boc-amino)-1-propanol could be synthesized through similar strategies, involving the protection of the amino group, followed by coupling reactions.

Molecular Structure Analysis

The molecular structure of 3-amino-1-propanol has been studied using electron diffraction and microwave spectroscopy, revealing a gauche-gauche conformation with an intramolecular hydrogen bond . While the Boc group would alter the molecular structure of 3-(Boc-amino)-1-propanol, the fundamental backbone may still exhibit similar conformational properties.

Chemical Reactions Analysis

The Boc group is known for its stability under acidic conditions and its ability to be removed under mildly acidic conditions without affecting other functional groups. This makes Boc-protected compounds like 3-(Boc-amino)-1-propanol versatile intermediates in multi-step synthetic routes. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate involved the separation of enantiomers and transformation to Boc-protected derivatives, highlighting the utility of Boc protection in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Boc-amino)-1-propanol would be influenced by both the propanol and Boc components. The propanol part of the molecule is likely to contribute to its solubility in polar solvents and may participate in hydrogen bonding, as seen in studies of 3-amino-1-propanol . The Boc group would increase the steric bulk and hydrophobic character of the molecule, potentially affecting its boiling point, melting point, and solubility in various solvents.

Scientific Research Applications

1. BOC Protection of Amines

  • Application Summary: 3-(Boc-amino)-1-propanol is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is important in pharmaceutical and fine chemical syntheses .
  • Methods of Application: The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
  • Results: The process results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

2. Dual Protection of Amino Functions

  • Application Summary: 3-(Boc-amino)-1-propanol is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets .
  • Methods of Application: The dual protection of amino functions involves the use of BOC anhydride . The resulting Boc-derivatives are stable under certain conditions and can be cleaved by mild acidolysis .
  • Results: The process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

3. DFT Investigation

  • Application Summary: 3-(Boc-amino)-1-propanol is used in Density Functional Theory (DFT) investigations to predict the geometrical structure and vibrational spectrum of 3-amino-4-(Boc-amino)pyridine .
  • Methods of Application: The DFT investigations are carried out using B3LYP, CAM-B3LYP, and B3PW91 methods .
  • Results: The vibrational wavenumbers of 3-amino-4-(Boc-amino)pyridine show good accordance with the predicted wavenumbers .

4. Synthesis of Amides

  • Application Summary: 3-(Boc-amino)-1-propanol is used in the synthesis of amides . This process is important in the production of a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines .
  • Methods of Application: The synthesis of amides involves the use of a reaction protocol that efficiently converts amines to amides with high yields .
  • Results: The process results in a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines .

5. Synthesis of Biologically Active Molecules

  • Application Summary: 3-(Boc-amino)-1-propanol is used in the synthesis of a broad range of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
  • Methods of Application: The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr (ClO4)2·6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .
  • Results: The process results in a variety of biologically active molecules .

6. Facilitated Cleavage of Protecting Groups

  • Application Summary: 3-(Boc-amino)-1-propanol is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This process is important in the synthesis of multifunctional targets .
  • Methods of Application: The facilitated cleavage involves the use of BOC anhydride . The resulting Boc-derivatives are stable under certain conditions and can be cleaved by mild acidolysis .
  • Results: The process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety And Hazards

According to the safety data sheet, “3-(Boc-amino)-1-propanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The use of Boc-protected amines, including “3-(Boc-amino)-1-propanol”, is likely to continue in the field of organic synthesis due to their stability and ease of deprotection . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving the understanding of their reaction mechanisms .

properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCYKMWJCYQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397132
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-1-propanol

CAS RN

58885-58-8
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)-1-propanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopropanol 8-1 (Aldrich) (15 g, 0.2 mol), NEt3 (42 mL, 0.3 mol) and DMF (400 mL) at 0° C. was added BOC2O (52 g, 0.24 mol). After stirring at 0° C. for 6 h the reaction mixture was diluted with ether and then washed with H2O (2×), sat. NaHCO3, 5% KHSO4 and brine, dried (MgSO4) and concentrated to give 8-2 as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Into 30 ml of methanol, was dissolved 1.5 g (20 mmoles) of 3-amino-1-propanol followed by the addition of 4.8 g (20 mmoles) of S-tert-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimdine (a product of Kokusan Kagaku Co.). After stirring for 6 hours, the reaction mixture was evaporated to drynes, dissolved in 200 ml of chloroform, and washed with 200 ml of water. The chloroform layer was concentrated and subjected to column chromatography using 300 g of silica gel (Wako Gel® C-200) and a toluene-ethyl acetate (1:1 by volume) mixture as a developing solvent. The Fraction Nos. 82 to 151 (each 15 ml in volume) were combined and evaporated to obtain 2.95 g (84% yield) of 3-tert-butoxycarbonylamino-1-propanol in the form of colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-aminopropanol (15 mL, 0.20 mol) in methylene chloride (50 mL) at rt was treated with t-butylpyrocarbonate (42.02 g, 1 equiv) in methylene chloride (25 mL), dropwise over 2 h. After stirring overnight the mixture was evaporated, flushed with heptane (3×), and dried in vacuo to give the product as a thick oil (34.31 g, 100%). 1H NMR δ 1.48 (s, 9H), 3.12 (br, 1H), 3.22 (q, J=7.5 Hz, 2H), 3.60 (q, J=7.8 Hz, 2H), 4.81 (br, 1H). MS (DCl) 176 (MH)+. Anal calcd for C8H17NO3: C-54.84, H-9.78, N-7.99. Found: C-54.80, H-9.82, N-7.97.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
t-butylpyrocarbonate
Quantity
42.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-amino)-1-propanol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
41
Citations
A Lu, E Petit, Y Wang, F Su, S Li - ACS Applied Nano Materials, 2020 - ACS Publications
A series of amphiphilic diblock copolymers with different hydrophilic and hydrophobic block lengths were synthesized by reductive amination of hydroxypropyl methyl cellulose (HPMC) …
Number of citations: 11 pubs.acs.org
A Lu, E Petit, K Jelonek, A Orchel, J Kasperczyk… - International journal of …, 2020 - Elsevier
Fully bio-based amphiphilic diblock copolymers were synthesized from hydroxypropyl methyl cellulose (HPMC) and amino-terminated poly(l-lactide) (PLLA) or poly(l-lactide-co-dl-lactide…
Number of citations: 21 www.sciencedirect.com
L Wang - 2018 - uwspace.uwaterloo.ca
Polylactide (PLA) is an important biodegradable, biocompatible and renewable material that has been studied for many years for biomedical applications such as tissue scaffolding and …
Number of citations: 3 uwspace.uwaterloo.ca
MR Ten Breteler, J Feijen, PJ Dijkstra… - Reactive and Functional …, 2013 - Elsevier
Hetero-telechelic, low-molecular-weight polylactides (PLAs) were prepared by the zinc-catalyzed ring-opening polymerization of l-lactide or d-lactide using functional initiators and …
Number of citations: 25 www.sciencedirect.com
SH Kim, T Thambi, VHG Phan, DS Lee - Carbohydrate polymers, 2020 - Elsevier
In the present study, a type of bioconjugate was synthesized by post modification of alginate by conjugating temperature-responsive poly(ε-caprolactone-co-lactide)-b-poly(ethylene …
Number of citations: 49 www.sciencedirect.com
B Lee, W Sun, H Lee, H Basavarajappa… - Bioorganic & medicinal …, 2016 - Elsevier
A naturally occurring homoisoflavonoid, cremastranone (1) inhibited angiogenesis in vitro and in vivo. We developed an analogue SH-11037 (2) which is more potent than …
Number of citations: 23 www.sciencedirect.com
M Schappacher, M Le Hellaye… - Macromolecular …, 2010 - Wiley Online Library
Various poly(ε‐caprolactone)s (PCLs) prepared by ring‐opening polymerization of ε‐caprolactone (CL) initiated by a range of metallic derivatives such as alkoxides, Al(OiPr) 3 , La(OiPr…
Number of citations: 31 onlinelibrary.wiley.com
F Seyfert, M Mitha… - European Journal of …, 2021 - Wiley Online Library
N,N‐diisobutylaminophenyl‐phenothiazine is a strongly reducing catalyst that allows – for the first time – the photoredox catalytic addition of alcohols to alkyl olefins as non‐activated …
C Ornelas, R Lodescar, A Durandin… - … A European Journal, 2011 - Wiley Online Library
Cyanine dyes are known for their fluorescence in the near‐IR (NIR) region, which is desirable for biological applications. We report the synthesis of a series of aminocyanine dyes …
QM Wang, Z Gao, S Liu, B Fan, L Kang, W Huang… - Biomaterials, 2014 - Elsevier
The bioactive polymer poly(l-glutamic acid) n -b-poly(d, l-lactic acid) m was synthesized and used to form doxorubicin-loaded hybrid polymeric micelles to treat melanoma. These …
Number of citations: 32 www.sciencedirect.com

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